molecular formula C16H12N4O B5822905 2-methyl-4-phenyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one

2-methyl-4-phenyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one

Cat. No. B5822905
M. Wt: 276.29 g/mol
InChI Key: NMUWKVSTTMQLPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-4-phenyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been studied extensively.

Mechanism of Action

The mechanism of action of 2-methyl-4-phenyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one is not fully understood. However, it has been found to inhibit the activity of certain enzymes, leading to the suppression of cell growth and proliferation. This mechanism of action makes it a potential candidate for the development of new anticancer drugs.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-4-phenyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one has significant biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to inhibit the growth of tumor cells and reduce the size of tumors in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-methyl-4-phenyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-methyl-4-phenyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one. One potential direction is the development of new anticancer drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as antiviral and antibacterial research. Finally, more research is needed to determine the potential toxicity of this compound and its safety for use in humans.
In conclusion, 2-methyl-4-phenyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one is a chemical compound that has significant potential for use in various fields of scientific research. Its potential applications in cancer treatment, antiviral and antibacterial research, and other fields make it a valuable tool for scientists. However, further research is needed to fully understand its mechanism of action, potential toxicity, and safety for use in humans.

Synthesis Methods

2-methyl-4-phenyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one can be synthesized using different methods. One of the most common methods involves the reaction of 2-phenyl-1H-benzimidazole-5-carboxylic acid with hydrazine hydrate and acetic anhydride. The resulting product is then treated with methyl iodide to obtain 2-methyl-4-phenyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one.

Scientific Research Applications

2-methyl-4-phenyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant anticancer properties and has been studied for its potential use in cancer treatment. Additionally, this compound has been found to exhibit antiviral, antibacterial, and antifungal properties, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

2-methyl-4-phenyl-[1,2,4]triazino[2,3-a]benzimidazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O/c1-11-15(21)19(12-7-3-2-4-8-12)16-17-13-9-5-6-10-14(13)20(16)18-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUWKVSTTMQLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=CC=CC=C3N=C2N(C1=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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